molecular formula C15H10N4O2S2 B2853323 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide CAS No. 851130-29-5

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide

Cat. No. B2853323
CAS RN: 851130-29-5
M. Wt: 342.39
InChI Key: BEFHXKGMZRDMLW-UHFFFAOYSA-N
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Description

The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide” is a derivative of benzofuran [3,2-D]pyrimidine . It is part of a series of compounds that were designed and synthesized for their inhibition on PARP enzyme activity . The molecular formula of the compound is C12H8N2O3S .


Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves a series of reactions . The structure-activity relationship of PARP-1 inhibitors was summarized, and a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized, and biologically evaluated on their inhibition on PARP enzyme activity .


Molecular Structure Analysis

The molecular structure of the compound is derived from benzofuran [3,2-D]pyrimidine . The compound contains a benzofuran [3,2-D]pyrimidine core with a thiosemicarbazide or its analogs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of reactions that lead to the formation of the benzofuran [3,2-D]pyrimidine core . The reactions are facilitated by the presence of a thiosemicarbazide or its analogs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.27 . Other physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

The compound acts as an inhibitor of the PARP enzyme activity . It has been found to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity . It also promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Future Directions

The compound and its derivatives have shown promising results as PARP-1 inhibitors . Future research could focus on further optimizing the structure of these compounds to enhance their biological activity and reduce toxicity. Additionally, more comprehensive studies could be conducted to fully understand the mechanism of action of these compounds .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c20-11(19-15-16-5-6-22-15)7-23-14-13-12(17-8-18-14)9-3-1-2-4-10(9)21-13/h1-6,8H,7H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFHXKGMZRDMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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